Zijinlongine
Description
Zijinlongine is an isoquinoline alkaloid isolated from the whole plant of Dactylicapnos scandens (commonly known as "紫金龙" in traditional Chinese medicine). It has a molecular formula of C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol . Physicochemical properties include a melting point of 198–200°C and a specific optical rotation of [α]D +23° (c=0.5, CHCl₃). Historically, it has been used for its analgesic and anti-inflammatory effects in folk medicine, though its mechanism of action remains understudied compared to structurally similar alkaloids.
Properties
CAS No. |
133086-83-6 |
|---|---|
Molecular Formula |
C21H21NO6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(3-methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-yl)methanol |
InChI |
InChI=1S/C21H21NO6/c1-24-20-17-12(6-16-19(20)28-11-26-16)4-5-22-8-14-13(7-21(17,22)9-23)2-3-15-18(14)27-10-25-15/h2-3,6,23H,4-5,7-11H2,1H3 |
InChI Key |
HTDCXQCQZYTCTE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
Synonyms |
zijinlongine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Alkaloids
Zijinlongine belongs to a broader class of bioactive alkaloids, many of which share structural motifs but exhibit distinct functional properties. Below is a comparative analysis of key structural features:
Table 1: Structural and Physicochemical Properties of this compound and Analogous Alkaloids
| Compound | Source | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation [α]D | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | Dactylicapnos scandens | C₂₁H₂₅NO₅ | 371.43 | 198–200 | +23° (c=0.5, CHCl₃) | Isoquinoline core, methoxy groups |
| Trianthine | Triantha spp. | C₁₈H₂₁NO₃ | 299.37 | 185–187 | Not reported | Benzylisoquinoline |
| Dihydrolycorine | Lycoris radiata | C₁₆H₁₉NO₄ | 289.33 | 162–164 | Not reported | Phenanthridine backbone |
| Zeraconine | Zeravschania spp. (roots) | C₁₉H₂₇NO₃ | 317.43 | 172–174 | Not reported | Aporphine skeleton |
| Zetekitoxin AB | Panama poison frog beetle | C₄₅H₆₂N₈O₁₄S₂ | 1011.16 | 210–212 | Not reported | Polycyclic, sulfur-containing |
Key Observations :
- This compound’s isoquinoline core is shared with Trianthine and Zeraconine, but its additional methoxy groups may enhance lipid solubility and bioavailability .
- Zetekitoxin AB’s sulfur atoms and polycyclic structure contrast sharply with this compound’s simpler framework, likely contributing to its potent sodium channel-blocking activity .
Functional and Pharmacological Differences
Source and Extraction Contexts
This compound is extracted from the entire Dactylicapnos scandens plant, requiring ethanol-based maceration followed by chromatographic purification . In contrast:
- Trianthine : Isolated from Triantha spp. leaves via acid-base extraction.
- Zetekitoxin AB : Sourced from arthropods, necessitating complex bioassay-guided isolation.
Sustainability Challenges : Plant-derived alkaloids like this compound face supply limitations due to ecological and cultivation constraints, whereas synthetically accessible analogs (e.g., Zetekitoxin derivatives) are increasingly prioritized .
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